![molecular formula C17H20N6O2S B10998003 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10998003.png)
6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxymethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and methoxymethyl groups, and finally the formation of the thiadiazole ring. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives of this scaffold have shown significant activity against various cancer cell lines. The incorporation of the thiadiazole moiety enhances this activity through mechanisms such as:
- Inhibition of cell proliferation : Compounds similar to the target compound have demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Induction of apoptosis : The presence of electron-withdrawing groups in the structure has been linked to increased apoptotic activity in tumor cells .
Antimicrobial Properties
Compounds featuring the thiadiazole structure are recognized for their antimicrobial properties. The target compound's structural components may contribute to:
- Broad-spectrum activity : Thiadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies indicate that similar compounds exhibit minimum inhibitory concentrations (MICs) effective against various pathogens .
- Mechanism of action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Anticonvulsant Effects
The anticonvulsant potential of similar compounds has been explored in various animal models. The target compound may share these properties due to its structural similarities with known anticonvulsants:
- Picrotoxin-induced seizure models : Compounds with related structures have demonstrated protective effects against seizures, suggesting a promising avenue for further investigation into the anticonvulsant properties of the target compound .
Study 1: Anticancer Efficacy
In a comparative study involving several pyrazolo[3,4-b]pyridine derivatives, one compound exhibited an IC50 value of 5.71 μM against breast cancer cell lines, outperforming standard treatments like 5-fluorouracil . This study underscores the potential for developing new anticancer agents based on the target compound's framework.
Study 2: Antimicrobial Screening
A series of thiadiazole derivatives were screened for antimicrobial activity against clinical isolates. Results indicated that compounds with similar structures to the target exhibited MIC values ranging from 0.5 to 8 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli . This highlights the relevance of exploring the target compound for antimicrobial applications.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and thiadiazole-containing molecules. Examples include:
- 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol. The structure features a pyrazolo[3,4-b]pyridine core linked to a thiadiazole moiety, which is known for various biological activities.
The biological activity of this compound primarily involves the inhibition of the Transient Receptor Potential Channel 6 (TRPC6) . TRPC6 is implicated in various pathophysiological conditions such as cardiac hypertrophy, pulmonary hypertension, and renal diseases. Inhibition of TRPC6 can lead to therapeutic effects in conditions like nephrotic syndrome and heart failure .
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research demonstrated that certain thiadiazole derivatives could reduce cell viability in cancer cells significantly .
Antimicrobial Activity
Thiadiazole derivatives are also reported to possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This includes the inhibition of pro-inflammatory cytokines and mediators, which can contribute to conditions such as arthritis and other inflammatory diseases .
Research Findings
A comprehensive study evaluated the cytotoxicity of various thiadiazole derivatives, including the compound under discussion. The results showed that at concentrations ranging from 5 µg/mL to 10 µg/mL, significant reductions in cell viability were observed across multiple cancer cell lines .
Concentration (µg/mL) | Cell Viability (%) |
---|---|
5 | 90.69 - 68.08 |
10 | 83.01 - 53.97 |
Case Studies
- Nephrotic Syndrome : A study highlighted the potential of TRPC6 inhibitors in managing nephrotic syndrome by reducing proteinuria and improving renal function.
- Pulmonary Hypertension : Another case study illustrated the efficacy of TRPC6 inhibitors in alleviating symptoms associated with pulmonary hypertension through vasodilation mechanisms.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Maintained between 60–80°C during cyclization steps to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thiadiazole ring formation .
- Reaction time : Extended stirring (12–24 hours) ensures complete coupling of pyrazolo-pyridine and thiadiazole moieties . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .
Q. How can structural confirmation be reliably performed?
Use a combination of:
- 1H/13C NMR : Assign peaks for cyclopropyl (δ ~1.2–1.5 ppm), methoxymethyl (δ ~3.3–3.5 ppm), and thiadiazole protons (δ ~8.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 428.15 (calculated) with <2 ppm error .
- IR spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and thiadiazole ring vibrations (650–750 cm⁻¹) .
Q. What initial biological screening assays are recommended?
Prioritize:
- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression .
- Solubility assessment : Measure in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Core modifications : Replace cyclopropyl with cyclohexyl to assess steric effects on target binding .
- Functional group substitutions : Introduce electron-withdrawing groups (e.g., -CF3) on the thiadiazole ring to modulate electronic properties and bioactivity .
- Bioisosteric replacements : Substitute pyrazolo-pyridine with benzothiazole and compare pharmacokinetic profiles using SwissADME predictions .
Q. What computational methods elucidate its mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase). Focus on hydrogen bonds between the carboxamide group and Lys721 .
- MD simulations : Run 100-ns trajectories in GROMACS to analyze stability of ligand-receptor complexes under physiological conditions .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid oxidation of the methoxymethyl group, which may reduce in vivo efficacy .
- Plasma protein binding (PPB) : Assess via ultrafiltration; high PPB (>95%) may limit free drug concentration .
- Pharmacokinetic modeling : Integrate in vitro ADME data into PBPK models (e.g., GastroPlus) to simulate dose-response relationships .
Q. What advanced techniques isolate high-purity batches for crystallography?
- Preparative HPLC : Use C18 columns with isocratic elution (acetonitrile/0.1% TFA) at 5 mL/min, collecting fractions with >99% purity .
- Crystallization screening : Employ vapor diffusion (sitting drop) with 96-well screens (e.g., Hampton Research) using PEGs as precipitants .
- X-ray diffraction : Resolve crystal structures at 1.2 Å resolution to confirm stereochemistry and intermolecular interactions .
Properties
Molecular Formula |
C17H20N6O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O2S/c1-9(2)23-15-12(7-18-23)11(6-13(19-15)10-4-5-10)16(24)20-17-22-21-14(26-17)8-25-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,20,22,24) |
InChI Key |
QKXMWUPPLAKOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.